An In-Depth Technical Guide to 7-Fluoro-1H-indazole-3-carboxylic acid: A Cornerstone for Modern Drug Discovery
An In-Depth Technical Guide to 7-Fluoro-1H-indazole-3-carboxylic acid: A Cornerstone for Modern Drug Discovery
Foreword: The Strategic Importance of the Fluorinated Indazole Scaffold
In the landscape of medicinal chemistry, the 1H-indazole core has emerged as a "privileged scaffold," a structural motif consistently found in molecules exhibiting potent and selective biological activities.[1][2] Its rigid, bicyclic nature and specific hydrogen bonding capabilities make it an ideal anchor for interacting with protein targets, particularly kinases and G-protein coupled receptors.[3] The strategic introduction of a fluorine atom, as seen in 7-fluoro-1H-indazole-3-carboxylic acid, further enhances its utility. Fluorine's unique properties—small size, high electronegativity, and ability to form strong bonds with carbon—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity by altering local electronic environments and pKa. This guide provides an in-depth examination of the structure, synthesis, and application of 7-fluoro-1H-indazole-3-carboxylic acid, a key building block for the next generation of targeted therapeutics.
Molecular Structure and Physicochemical Profile
7-Fluoro-1H-indazole-3-carboxylic acid belongs to the family of nitrogen-containing heterocyclic compounds.[4] The molecule consists of a fused benzene and pyrazole ring system, with a fluorine atom at the C7 position and a carboxylic acid group at the C3 position. The 1H-indazole tautomer is known to be the most thermodynamically stable form.[1]
Core Structural Features
The planar aromatic system provides a rigid framework for orienting substituents into the binding pockets of biological targets. The carboxylic acid at the C3 position is a versatile chemical handle, enabling amide bond formation, esterification, and other key coupling reactions essential for library synthesis.[5] The fluorine atom at C7 is particularly strategic; it is positioned away from the primary site of chemical modification (the C3 carboxylic acid) but close enough to modulate the electronic properties of the entire heterocyclic system.
Diagram 1: Chemical Structure of 7-Fluoro-1H-indazole-3-carboxylic acid
Caption: 2D structure of 7-fluoro-1H-indazole-3-carboxylic acid (CAS: 959236-59-0).
Physicochemical Data
A summary of key physicochemical properties is crucial for planning synthetic transformations and for understanding the molecule's potential behavior in biological systems. While experimental data for the 7-fluoro isomer is not widely published, data from close analogs provide reliable estimates.
| Property | Value | Source/Comment |
| CAS Number | 959236-59-0 | [6] |
| Molecular Formula | C₈H₅FN₂O₂ | [6] |
| Molecular Weight | 180.14 g/mol | [6] |
| Appearance | Off-white to beige crystalline powder | Analog data[1] |
| Melting Point | >290 °C (with decomposition) | Based on 6-fluoro analog[1] |
| pKa (Predicted) | ~2.9 - 3.1 | Estimated from non-fluorinated analog (3.03)[2][7] |
| Solubility | Slightly soluble in DMSO and Methanol | Analog data[2] |
| Storage | 2-8°C, sealed in dry conditions | [6] |
Synthesis and Mechanistic Considerations
The synthesis of substituted indazole-3-carboxylic acids can be approached through several routes, including cyclization reactions starting from ortho-substituted anilines or rearrangement of indole precursors.[8] For the synthesis of 7-fluoro-1H-indazole-3-carboxylic acid, the most efficient and logical pathway commences with the corresponding 7-fluoroindole, proceeding via a two-step nitrosative rearrangement and subsequent oxidation.
This pathway is advantageous as it leverages a commercially available starting material and proceeds through a well-documented rearrangement mechanism, offering high regioselectivity for the desired indazole isomer.
Recommended Synthetic Pathway
The conversion of 7-fluoroindole to 7-fluoro-1H-indazole-3-carboxylic acid is best achieved in two distinct, high-yielding steps:
-
Step 1: Nitrosation of 7-Fluoroindole. Treatment of 7-fluoroindole with an acidic solution of sodium nitrite generates the intermediate 7-fluoro-1H-indazole-3-carboxaldehyde.
-
Step 2: Oxidation. The intermediate aldehyde is then oxidized to the final carboxylic acid product using a mild oxidant like sodium chlorite.
Diagram 2: Synthetic Workflow
Caption: Two-step synthesis of the target compound from 7-fluoroindole.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for analogous substrates and represent a robust method for laboratory-scale synthesis.[9][10]
Protocol 2.2.1: Synthesis of 7-Fluoro-1H-indazole-3-carboxaldehyde (Step 1)
-
Rationale: This reaction proceeds via electrophilic attack of the nitrosonium ion (NO⁺), generated in situ from sodium nitrite and acid, at the electron-rich C3 position of the indole ring.[10] A subsequent multistep cascade involving ring opening and re-closure yields the thermodynamically stable indazole core.[10] The use of a mixed solvent system (DMF/H₂O) ensures solubility for both the organic substrate and the inorganic nitrite salt.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-fluoroindole (1.0 eq) in a mixture of DMF and water.
-
Add sodium nitrite (NaNO₂, 4.0 eq) to the solution and cool the mixture to 0-5°C in an ice bath.
-
Slowly add hydrochloric acid (HCl, 2.5-3.0 eq) dropwise to the stirred mixture, maintaining the internal temperature below 10°C. Causality Note: Slow, controlled addition of acid is critical to manage the exothermic reaction and prevent the degradation of the sensitive nitrosonium species.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, quench the reaction by pouring the mixture into ice water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde. Purification can be achieved via silica gel chromatography.
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Protocol 2.2.2: Oxidation to 7-Fluoro-1H-indazole-3-carboxylic acid (Step 2)
-
Rationale: The Pinnick oxidation is the method of choice for converting α,β-unsaturated or heterocyclic aldehydes to carboxylic acids without affecting other sensitive functional groups.[9] Sodium chlorite (NaClO₂) is the primary oxidant, while 2-methyl-2-butene is used as a scavenger for the hypochlorite (ClO⁻) byproduct, which can otherwise lead to unwanted side reactions. Sodium dihydrogen phosphate (NaH₂PO₄) acts as a buffer to maintain a weakly acidic pH, optimal for the reaction.
-
Procedure:
-
Dissolve the crude 7-fluoro-1H-indazole-3-carboxaldehyde (1.0 eq) from the previous step in a 1:1 mixture of tert-butanol and water.
-
To this solution, add sodium dihydrogen phosphate (NaH₂PO₄, 4.0 eq) and 2-methyl-2-butene (5.0 eq).
-
In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 5.0 eq) in water.
-
Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature with vigorous stirring.
-
Stir the reaction at room temperature until TLC analysis shows the disappearance of the aldehyde.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) to neutralize any remaining oxidant.
-
Extract the mixture with ethyl acetate to remove the 2-methyl-2-butene and any non-acidic impurities.
-
Carefully acidify the aqueous layer to pH 2-3 with 1N HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield pure 7-fluoro-1H-indazole-3-carboxylic acid.
-
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indazole core, influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups. A broad singlet corresponding to the N-H proton will be visible, typically downfield (>10 ppm). The carboxylic acid proton will also appear as a very broad singlet, often further downfield.
-
¹³C NMR: The carbon spectrum will show eight distinct signals. The carboxyl carbon will be the most downfield signal (typically >160 ppm). The carbon atom directly bonded to the fluorine (C7) will exhibit a large one-bond coupling constant (¹JCF), resulting in a doublet, which is a definitive diagnostic feature.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₈H₅FN₂O₂) by providing a highly accurate mass measurement of the molecular ion [M+H]⁺ or [M-H]⁻.
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a very broad O-H stretching band for the carboxylic acid (typically 2500-3300 cm⁻¹) and a strong C=O stretching absorption around 1700-1725 cm⁻¹.
Applications in Drug Discovery and Medicinal Chemistry
7-Fluoro-1H-indazole-3-carboxylic acid is not an end-product therapeutic but rather a high-value starting material for the synthesis of pharmacologically active agents.[11] Its utility stems from the established importance of the indazole scaffold in targeting a range of diseases.
Kinase Inhibitors
The 1H-indazole-3-amide moiety is a well-established "hinge-binding" fragment, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for many ATP-competitive inhibitors.[3] Marketed oncology drugs like Pazopanib and Axitinib contain indazole cores.[3] The 7-fluoro substituent can enhance binding affinity through favorable electrostatic or dipole interactions and can block a potential site of metabolism, thereby improving the pharmacokinetic profile of the final drug candidate.
Serotonin (5-HT) Receptor Antagonists
The indazole-3-carboxamide structure is central to the activity of Granisetron, a 5-HT₃ receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[8] The carboxylic acid of the title compound is the direct precursor to the amide found in Granisetron and its derivatives.
Other Therapeutic Areas
The indazole scaffold has been explored for a multitude of other applications, including the development of anti-inflammatory agents, antivirals (including anti-HIV), and agents targeting neurodegenerative diseases like Alzheimer's.[1][12][13] In each case, 7-fluoro-1H-indazole-3-carboxylic acid provides a robust starting point for creating new chemical entities with potentially superior drug-like properties.
Safety and Handling
As a research chemical, 7-fluoro-1H-indazole-3-carboxylic acid should be handled with appropriate precautions.
-
GHS Hazard Statements: The compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[14]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place (2-8°C recommended) in a tightly sealed container to prevent degradation.[6]
Conclusion
7-Fluoro-1H-indazole-3-carboxylic acid is a strategically designed molecular building block that combines the proven biological relevance of the indazole scaffold with the advantageous physicochemical properties imparted by fluorination. Its straightforward and logical synthesis from 7-fluoroindole allows for accessible production. The versatility of its carboxylic acid handle makes it an invaluable starting point for the synthesis of diverse compound libraries aimed at critical therapeutic targets. For researchers and drug development professionals, this compound represents not just a reagent, but a key that unlocks access to novel and potentially life-changing medicines.
References
A consolidated list of all sources cited within this guide.
- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
Petit, E., et al. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]
-
6-Fluoro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E. [Link]
-
Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ChemistrySelect. [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]
-
13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... ResearchGate. [Link]
-
Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules. [Link]
-
7-Fluoro-1H-indazole-3-carboxylic acid. Lead Sciences. [Link]
-
Hot Sale High Quality High Purity Pharmaceutical Intermediates 4498-67-3 Powder In Stock. Shandong Hanjiang Chemical Co., Ltd. [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]
- 3. 129295-30-3|6-Fluoro-1H-indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. 7-Fluoro-1H-indazole-3-carboxylic acid - Lead Sciences [lead-sciences.com]
- 7. Hot Sale High Quality High Purity Pharmaceutical Intermediates 4498-67-3 Powder In Stock reasonable price, In Bulk Supply, Fast Delivery Global [sdhanjiang.com]
- 8. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. 6-Fluoro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. 959236-59-0 Cas No. | 7-Fluoro-1H-indazole-3-carboxylic acid | Apollo [store.apolloscientific.co.uk]
